molecular formula C13H11BBrFO3 B1284273 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid CAS No. 849052-22-8

3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid

Cat. No.: B1284273
CAS No.: 849052-22-8
M. Wt: 324.94 g/mol
InChI Key: FAGFWOJETYFVAS-UHFFFAOYSA-N
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Description

3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid is an organoboron compound with the molecular formula C13H11BBrFO3. It is a boronic acid derivative that features a bromine atom, a fluorobenzyl group, and a phenyl ring connected through an oxygen atom. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid typically involves the reaction of 3-bromo-2-hydroxyphenylboronic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their efficiency and scalability, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Bromophenylboronic acid
  • 2-(4-Fluorobenzyloxy)phenylboronic acid

Uniqueness

3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid is unique due to its combination of bromine and fluorobenzyl groups, which enhance its reactivity and versatility in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex biaryl compounds .

Properties

IUPAC Name

[3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrFO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGFWOJETYFVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584584
Record name {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-22-8
Record name B-[3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849052-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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